molecular formula C6H10N2 B015565 1,3,5-Trimethylpyrazole CAS No. 1072-91-9

1,3,5-Trimethylpyrazole

Cat. No.: B015565
CAS No.: 1072-91-9
M. Wt: 110.16 g/mol
InChI Key: HNOQAFMOBRWDKQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethylpyrazole is a heterocyclic organic compound with the molecular formula C6H10N2. It is a derivative of pyrazole, characterized by three methyl groups attached to the 1, 3, and 5 positions of the pyrazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

1,3,5-Trimethylpyrazole is primarily used for chemical synthesis

Mode of Action

It is known to be used in chemical synthesis

Biochemical Pathways

As a compound used for chemical synthesis

Result of Action

As a compound used for chemical synthesis , it may have various effects depending on the specific reactions it is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethylpyrazole can be synthesized through several methods. One common method involves the reaction of acetylacetone with methylhydrazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of safety measures and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Trimethylpyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpyrazole: Lacks one methyl group compared to 1,3,5-Trimethylpyrazole, resulting in different chemical properties and reactivity.

    1,5-Dimethylpyrazole: Another derivative with two methyl groups, differing in substitution pattern.

    3,5-Dimethylpyrazole: Similar structure but with methyl groups at different positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups enhances its lipophilicity and can affect its interaction with biological targets, making it distinct from other pyrazole derivatives .

Properties

IUPAC Name

1,3,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-4-6(2)8(3)7-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOQAFMOBRWDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147951
Record name 1,3,5-Trimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-91-9
Record name 1,3,5-Trimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Trimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trimethylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-TRIMETHYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63938V7Z82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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